molecular formula C7H4Cl2F2O2 B1410761 2,4-Dichloro-5-(difluoromethoxy)phenol CAS No. 1803791-33-4

2,4-Dichloro-5-(difluoromethoxy)phenol

Cat. No.: B1410761
CAS No.: 1803791-33-4
M. Wt: 229 g/mol
InChI Key: VOUNTVDNFJRWEG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethoxy)phenol is a chemical compound with the molecular formula C7H4Cl2F2O2 and a molecular weight of 229.01 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)phenol typically involves the introduction of difluoromethoxy and dichloro groups onto a phenol ring. One common method includes the reaction of 2,4-dichlorophenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom on the phenol ring with the difluoromethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(difluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The difluoromethoxy and dichloro groups enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and dichloro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUNTVDNFJRWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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